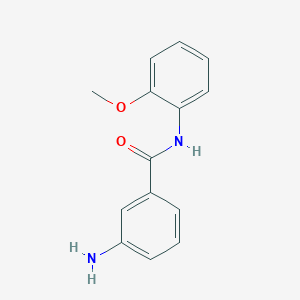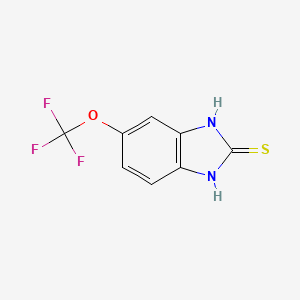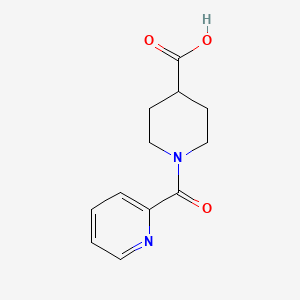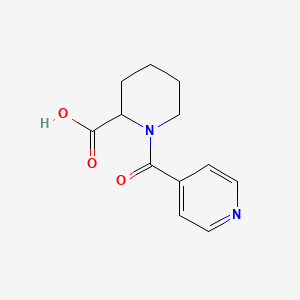
N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Implications N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is a compound associated with the family of new psychoactive substances (NPS). The surge in the use of NPS poses significant global health risks due to the chemical and pharmacological diversity of these molecules. The implications of such substances in serotonin toxicity, specifically Serotonin Syndrome (SS), have been investigated. This syndrome may develop due to over-activation of the serotoninergic system by various mechanisms, leading to clinical manifestations like altered mental status, neuromuscular effects, and autonomic hyperactivity. The recreational use of NPS, including certain phenethylamines and synthetic cathinones, is linked to severe consequences, including SS, highlighting the risks associated with their use (Schifano et al., 2021).
Analytical and Toxicological Aspects The NBOMe class, to which this compound is related, is known for potent hallucinogenic properties. These substances, potent agonists of the 5-HT2A receptor, are marked online as "research chemicals." Analytical methods for their detection in biological matrices, intoxication cases, and related fatalities have been reviewed, underscoring the public health concerns due to their high potency and severe intoxication outcomes. The increase in recreational use of such substances, with the potential for widespread use due to ease of synthesis and high potency, necessitates continuous evaluation and publication of new data and case reports to enhance awareness and knowledge within the forensic community (Kyriakou et al., 2015).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZVRARPFVXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)


![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)






![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)
